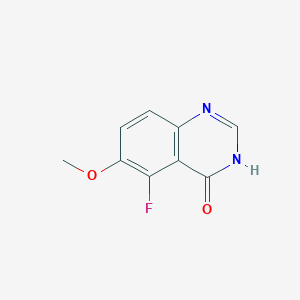

5-Fluoro-6-methoxyquinazolin-4(3H)-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H7FN2O2 |

|---|---|

Molecular Weight |

194.16 g/mol |

IUPAC Name |

5-fluoro-6-methoxy-3H-quinazolin-4-one |

InChI |

InChI=1S/C9H7FN2O2/c1-14-6-3-2-5-7(8(6)10)9(13)12-4-11-5/h2-4H,1H3,(H,11,12,13) |

InChI Key |

DPNSNVUJOUVZJV-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C2=C(C=C1)N=CNC2=O)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations of Quinazolinone Frameworks

Strategic Retrosynthetic Analysis and Elucidation of Key Precursors for 4(3H)-Quinazolinones

The synthesis of 4(3H)-quinazolinones, including the target molecule 5-Fluoro-6-methoxyquinazolin-4(3H)-one, typically begins with a retrosynthetic analysis that disconnects the heterocyclic ring system to reveal plausible starting materials. The most common strategies involve disconnections of the amide bond and the N1-C2 bond, leading back to readily available precursors.

A primary retrosynthetic route for the 4(3H)-quinazolinone core starts from substituted anthranilic acids or their derivatives, such as 2-aminobenzamides. For 5-Fluoro-6-methoxyquinazolin-4(3H)-one, the key precursor would be 2-amino-5-fluoro-6-methoxybenzamide or the corresponding anthranilic acid. The C2 carbon and the N3 nitrogen of the quinazolinone ring are typically introduced via a condensation reaction with a suitable one-carbon source.

Common precursors and their corresponding synthetic strategies include:

2-Aminobenzamides: These are versatile starting materials that can react with a variety of electrophiles. For instance, condensation with aldehydes, orthoesters, or carboxylic acids can form the quinazolinone ring.

Anthranilic Acids: Often used in the Niementowski quinazolinone synthesis, these precursors react with amides to form the desired heterocyclic system. niscpr.res.in

Isatoic Anhydrides: These can react with amines and a carbon source in multi-component reactions to build the quinazolinone scaffold. nih.govfrontiersin.org

ortho-Halobenzamides: These precursors can undergo cyclization reactions, often catalyzed by transition metals, to form the C-N bond necessary for the quinazolinone ring. nih.govacs.org

For the specific synthesis of 5-Fluoro-6-methoxyquinazolin-4(3H)-one, a logical precursor would be 2-amino-5-fluoro-6-methoxybenzoic acid or its amide derivative. The subsequent cyclization would involve a reagent that provides the C2 and N3 atoms, such as formamide (B127407) or other one-carbon sources.

Contemporary Catalytic Approaches in Quinazolinone Synthesis

Modern organic synthesis heavily relies on catalytic methods to improve efficiency, selectivity, and sustainability. The construction of the quinazolinone scaffold has benefited significantly from the development of novel catalytic systems.

Metal-Mediated and Metal-Free Catalysis in Cyclization Reactions

Transition metal catalysis has become a powerful tool for constructing quinazolinone rings, offering mild reaction conditions and broad substrate scope. rsc.org Various metals have been employed to catalyze key bond-forming steps.

Metal-Mediated Catalysis:

Palladium (Pd): Palladium catalysts are widely used for C-N cross-coupling reactions. rsc.org For instance, Pd-catalyzed reactions of 2-halobenzamides with various nitrogen sources can efficiently yield quinazolinones. rsc.org Systems like Pd(OAc)₂ have been used to couple benzylic alcohols with 2-aminobenzamides. rsc.org

Copper (Cu): Copper-catalyzed methods provide an economical alternative for C-N bond formation. nih.govmdpi.com CuI has been used to catalyze the reaction of 2-bromobenzamides with formamide. nih.gov

Iron (Fe): As an earth-abundant and non-toxic metal, iron has gained attention in catalysis. sci-hub.catnih.gov Iron-catalyzed cyclization of 2-halobenzoic acids with amidines has been developed as a green and efficient method. sci-hub.cat

Iridium (Ir): Iridium catalysts have been used in one-pot oxidative cyclizations of primary alcohols with 2-aminobenzamides. rsc.org

Metal-Free Catalysis: In the pursuit of more sustainable chemistry, metal-free catalytic systems have been developed. These methods avoid the cost and potential toxicity associated with residual transition metals.

Iodine-Catalyzed Reactions: Molecular iodine can catalyze the oxidative coupling of 2-aminobenzamides with various partners like aryl methyl ketones. organic-chemistry.org

Oxidative Annulation: Metal-free protocols using oxidants like di-tert-butyl peroxide (DTBP) have been developed for the synthesis of quinazolinones from 2-aminobenzamides and styrenes. mdpi.com

Base-Promoted Cyclization: Strong bases like cesium carbonate (Cs₂CO₃) can promote the SNAr reaction of ortho-fluorobenzamides with amides, followed by cyclization, to form quinazolinones without a transition metal catalyst. nih.govacs.org

| Catalyst Type | Example Catalyst | Starting Materials | Key Advantages | Reference |

|---|---|---|---|---|

| Metal-Mediated | Palladium (e.g., Pd(OAc)₂) | 2-aminobenzamides, benzylic alcohols | High efficiency, broad scope | rsc.org |

| Metal-Mediated | Copper (e.g., CuI) | o-bromobenzamides, formamide | Cost-effective | nih.gov |

| Metal-Mediated | Iron (e.g., Fe₂(acac)₃) | 2-halobenzoic acids, amidines | Environmentally benign, inexpensive | sci-hub.cat |

| Metal-Free | Iodine (I₂) | 2-aminobenzamides, aryl methyl ketones | Avoids metal contamination | organic-chemistry.org |

| Metal-Free | DTBP (oxidant) | o-aminobenzamides, styrenes | Sustainable, avoids hazardous materials | mdpi.com |

Organocatalysis and Acid/Base Promoted Reaction Pathways

Organocatalysis has emerged as a third pillar of catalysis, alongside metal and enzyme catalysis, offering a green and sustainable alternative. nih.govresearchgate.netnih.gov These small organic molecules can effectively promote quinazolinone synthesis through various activation modes. nih.gov

Organocatalysis:

Acid Catalysis: Brønsted acids like p-toluenesulfonic acid (p-TSA) and trifluoroacetic acid (TFA) can catalyze the condensation of anthranilamides with aldehydes or ketoalkynes. nih.govfrontiersin.org For example, TFA promotes the reaction of anthranilamides with ketoalkynes via a selective C-C triple bond cleavage. nih.govresearchgate.net

Base Catalysis: Organic bases such as 1,4-diazabicyclo[2.2.2]octane (DABCO) have been used to catalyze the oxidative cyclization of starting materials like 2-fluorobenzaldehyde (B47322) and 2-aminopyridines. nih.govfrontiersin.org

Acid/Base Promoted Pathways: Simple inorganic acids and bases are also fundamental in promoting these cyclization reactions.

Base-Promoted Synthesis: Bases like cesium carbonate (Cs₂CO₃) and potassium carbonate (K₂CO₃) are often used to facilitate the intramolecular nucleophilic addition and subsequent dehydration steps in the final ring closure. nih.govacs.org A Cs₂CO₃-promoted synthesis from ortho-fluorobenzamides and amides in DMSO provides a transition-metal-free route to quinazolinones. nih.govacs.org

Acid-Promoted Synthesis: Phosphoric acid has been shown to catalyze the cyclo-condensation of β-ketoesters and o-aminobenzamide through C-C bond cleavage. mdpi.com

| Catalyst/Promoter | Type | Reaction | Key Features | Reference |

|---|---|---|---|---|

| Trifluoroacetic acid (TFA) | Acid Organocatalyst | Anthranilamides + Ketoalkynes | Metal-free, oxidant-free | nih.govresearchgate.net |

| p-Toluenesulfonic acid (p-TSA) | Acid Organocatalyst | Anthranilamide + Aldehydes | Solvent-free, mechanochemical grinding | nih.gov |

| DABCO | Base Organocatalyst | 2-fluorobenzaldehyde + 2-aminopyridines | Metal-free oxidative cyclization | nih.govfrontiersin.org |

| Cesium Carbonate (Cs₂CO₃) | Inorganic Base | o-fluorobenzamides + amides | Transition-metal-free SNAr/cyclization | nih.govacs.org |

Green Chemistry Principles and Sustainable Synthetic Protocols

The principles of green chemistry are increasingly being integrated into the synthesis of important chemical scaffolds like quinazolinones to minimize environmental impact. tandfonline.comresearchgate.netmagnusconferences.com This involves using alternative energy sources, avoiding hazardous solvents, and improving atom economy.

Microwave-Assisted and Ultrasound-Promoted Synthetic Transformations

Alternative energy sources can dramatically enhance reaction rates, reduce reaction times, and improve yields. rsc.orgfrontiersin.org

Microwave-Assisted Synthesis: Microwave irradiation has been widely adopted in organic synthesis for its ability to rapidly heat reactions. frontiersin.orgnih.gov This technology has been successfully applied to the synthesis of quinazolinones, often leading to higher yields and shorter reaction times compared to conventional heating. frontiersin.orgnih.gov For example, an iron-catalyzed cyclization of 2-halobenzoic acids and amidines in water is significantly accelerated by microwave heating. sci-hub.cat Similarly, a one-pot synthesis from 2-aminobenzamide (B116534) derivatives and alcohols using a copper catalyst is efficiently performed under microwave irradiation in solvent-free conditions. nih.gov

Ultrasound-Promoted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, can promote reactions through the phenomenon of acoustic cavitation. nih.goviau.ir This method has been used to develop environmentally friendly and mild Bischler cyclizations to access quinazolines. nih.gov A three-component reaction of 2-aminobenzonitrile, ammonium (B1175870) hydroxide, and benzaldehydes can be efficiently carried out under ultrasound irradiation using citric acid as a natural catalyst. benthamdirect.comingentaconnect.comeurekaselect.com

Solvent-Free and Aqueous Medium Methodologies in Quinazolinone Synthesis

Reducing or eliminating the use of volatile organic solvents is a core principle of green chemistry.

Solvent-Free Synthesis: Conducting reactions without a solvent (neat) or in solid-state conditions minimizes waste and simplifies purification. niscpr.res.incdnsciencepub.comcdnsciencepub.com An efficient method for the synthesis of 2-substituted quinazolin-4(3H)-ones involves the condensation of anthranilic acid with amides using SbCl₃ as a catalyst under microwave irradiation without any solvent. niscpr.res.in Another approach uses montmorillonite (B579905) K-10 clay as a catalyst for the reaction of anthranilic acid with amides under solvent-free conditions. cdnsciencepub.com

Aqueous Medium Methodologies: Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. sci-hub.cat Developing synthetic routes in aqueous media is a major goal of sustainable chemistry. An iron-catalyzed C-N coupling reaction for the synthesis of quinazolinones has been successfully performed in water under microwave irradiation, representing a significant advance in green synthesis. sci-hub.cat

| Methodology | Conditions | Key Advantages | Reference |

|---|---|---|---|

| Microwave-Assisted | Fe catalyst, water | Rapid, efficient, green solvent | sci-hub.cat |

| Microwave-Assisted | Cu catalyst, solvent-free | Short reaction time, no organic solvent | nih.gov |

| Ultrasound-Promoted | Citric acid, room temperature | Mild conditions, natural catalyst | benthamdirect.comeurekaselect.com |

| Solvent-Free | SbCl₃, microwave | High yields, rapid, clean conversion | niscpr.res.in |

| Aqueous Medium | Fe₂O₃ catalyst, L-proline ligand | Environmentally friendly, low cost | sci-hub.cat |

One-Pot and Multicomponent Cyclo-condensation Strategies for Diversification

The synthesis of quinazolinone frameworks has been significantly advanced by the development of one-pot and multicomponent reactions (MCRs), which offer high efficiency, atom economy, and the ability to generate diverse molecular scaffolds in a single step. nih.govorgchemres.org These strategies are particularly valuable for creating libraries of compounds for biological screening.

One prominent approach is the Ugi four-component reaction (Ugi-4CR), which has been employed to rapidly assemble polycyclic quinazolinones. nih.govacs.org This method involves combining an aldehyde, an amine, a carboxylic acid, and an isocyanide to form an α-acylamino amide intermediate, which can then undergo further cyclization reactions to yield complex quinazolinone structures. nih.gov For instance, a two-step protocol starting with an ammonia-Ugi-4CR followed by a palladium-catalyzed annulation has been successfully used to synthesize diverse polycyclic quinazolinones. nih.gov

Another efficient one-pot strategy involves the three-component reaction of isatoic anhydride, an amine, and an aldehyde or orthoester. orgchemres.orgorganic-chemistry.orgresearchgate.net Catalysts such as sulfonic acid functionalized mesoporous silica (B1680970) (SBA-Pr-SO3H) or 2,4,6-trichloro-1,3,5-triazine (TCT) have been shown to effectively promote this condensation under mild or solvent-free conditions, leading to excellent yields of 2,3-dihydroquinazolin-4(1H)-ones or quinazolin-4(3H)-ones. orgchemres.orgaristonpubs.com These methods are valued for their operational simplicity, short reaction times, and alignment with green chemistry principles. aristonpubs.comresearchgate.net

The table below summarizes various one-pot and multicomponent strategies for quinazolinone synthesis.

| Strategy | Reactants | Key Features | Reference |

|---|---|---|---|

| Ugi Four-Component Reaction (Ugi-4CR) | Aldehyde, Amine/Ammonia, Carboxylic Acid, Isocyanide | Rapid assembly of complex polycyclic scaffolds; high diversity. | nih.govacs.org |

| Three-Component Cyclo-condensation | Isatoic Anhydride, Amine, Aldehyde/Orthoester | High yields under mild or solvent-free conditions; uses various catalysts (e.g., SBA-Pr-SO3H, TCT). | orgchemres.orgaristonpubs.com |

| Acceptorless Dehydrogenative Coupling | 2-Aminobenzamide, Primary Alcohol | Atom-economical; catalyzed by earth-abundant metals (e.g., Nickel); generates H2 and water as byproducts. | researchgate.net |

| Domino Reaction | Alkyl Halides, Anthranilamides | Copper(I)-catalyzed four-step domino sequence under air. | organic-chemistry.org |

Investigation of Reaction Mechanisms and Pathway Elucidation

Understanding the intricate mechanisms of quinazolinone synthesis is crucial for optimizing reaction conditions and designing novel synthetic routes. Research has focused on elucidating the pathways of key transformations, including oxidative cyclizations and domino reactions, as well as identifying the transient species involved.

Studies on Oxidative Cyclization and Domino Reaction Mechanisms

Oxidative cyclization is a cornerstone in the synthesis of quinazolin-4(3H)-ones from their dihydro-precursors or via direct condensation. researchgate.net A common pathway involves the cyclization of 2-aminobenzamides with aldehydes to form a dihydroquinazolinone intermediate, which is then oxidized. nih.govrsc.org Various oxidants and catalytic systems have been developed to facilitate this step efficiently. For example, a K2S2O8-promoted electrochemical method achieves oxidative tandem cyclization of 2-aminobenzamides and primary alcohols without requiring a transition metal catalyst. nih.govrsc.org

Domino reactions, which involve multiple bond-forming events in a single synthetic operation, provide an elegant and efficient route to quinazolinones. organic-chemistry.org A copper-catalyzed domino synthesis has been developed that starts from substituted 2-halobenzamides and (aryl)methanamines. The proposed mechanism involves a sequence of an Ullmann-type coupling, followed by copper-catalyzed aerobic oxidation to form a C=N bond, and finally, an intramolecular nucleophilic addition of the amide to the imine bond to close the quinazolinone ring. acs.org Similarly, a copper(I) bromide-catalyzed domino reaction between alkyl halides and anthranilamides proceeds through a proposed four-step sequence to yield 2-substituted quinazolin-4(3H)-ones. organic-chemistry.org

Another notable example is the PIFA-initiated oxidative 5-exo-trig cyclization of 2-(3-butenyl)quinazolin-4(3Н)-ones. beilstein-journals.org This reaction provides a regioselective route to 1-(hydroxymethyl)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-ones, which are analogs of naturally occurring vasicinone (B1682191) alkaloids. beilstein-journals.orgmdpi.com The proposed mechanism suggests two possible pathways: one involving the formation of a nitrene cation intermediate and the other initiated by a PIFA attack on the double bond. beilstein-journals.org

Elucidation of Reaction Intermediates and Kinetics

The identification of reaction intermediates is key to substantiating proposed mechanistic pathways. In the synthesis of quinazolinones from 2-aminobenzamides and alcohols, an aminal intermediate is frequently proposed. nih.gov Its subsequent oxidation leads to the final aromatic product. Control experiments have supported this, showing, for instance, that under electrochemical conditions, benzyl (B1604629) alcohol is first oxidized to benzaldehyde, which then reacts with the 2-aminobenzamide. nih.govrsc.org

In the PIFA-initiated oxidative cyclization of 2-(3-butenyl)quinazolin-4(3H)-ones, intermediates such as a nitrene cation or an aziridinium (B1262131) cation have been postulated. beilstein-journals.org The reaction pathway is influenced by the substrate; for substrates with oxygen-containing functional groups, PIFA tends to attack the double bond first, whereas with unsaturated amides, oxidation of the nitrogen atom to a nitrenium intermediate is the initial step. beilstein-journals.org

Recent studies utilizing electron donor-acceptor (EDA) complexes have shed light on radical-mediated pathways. Spectroscopic and DFT data support the formation of an EDA complex between a dihydroquinazolinone (DHQZ) donor and its quinazolinone byproduct, which acts as a latent acceptor. acs.org Upon photo-irradiation, single-electron transfer (SET) occurs, generating radical ion pairs that initiate the subsequent chemical transformations. Kinetic studies of these systems have revealed profiles characteristic of autoinductive autocatalysis, where a product of the reaction catalyzes the reaction itself. acs.org

Derivatization Strategies and Functional Group Transformations on the Quinazolinone Core

The versatility of the quinazolinone scaffold allows for extensive derivatization, enabling the fine-tuning of its chemical and biological properties. Strategies focus on targeted modifications at various positions of the core structure and the introduction of specific functional groups. bohrium.comrsc.org

Targeted Modifications at the C2, C3, and C4 Positions

The C2, N3, and C4 positions of the quinazolinone ring are primary sites for functionalization.

C2 Position: The C2 position is commonly substituted by starting with appropriately functionalized 2-aminobenzamides or by reacting anthranilic acid derivatives with various reagents like nitriles, amidoximes, or aldehydes followed by oxidation. organic-chemistry.org For example, a copper-catalyzed nucleophilic addition of 2-halobenzamides to nitriles, followed by an SNAr reaction, provides a convenient route to 2-substituted quinazolin-4(3H)-ones. organic-chemistry.org

N3 Position: The N3 position is readily alkylated or arylated. nih.gov Syntheses starting from N-acylanthranilic acids and primary amines directly install a substituent at this position. nih.gov Multicomponent reactions also allow for the introduction of diversity at N3 by varying the amine component. researchgate.net

C4 Position: While the C4 position is inherently part of the carbonyl group in quinazolin-4(3H)-ones, the exocyclic oxygen can be transformed. For instance, conversion to the corresponding 4-chloroquinazoline (B184009) is a common strategy, which then allows for nucleophilic substitution reactions to introduce various carbon, nitrogen, or oxygen-based substituents. mdpi.com Halogenated quinazolines are versatile intermediates for metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, to introduce a wide array of functional groups. mdpi.com

The following table details common derivatization strategies for the quinazolinone core.

| Position | Modification Strategy | Example Reaction | Reference |

|---|---|---|---|

| C2 | Cyclo-condensation | Reaction of 2-aminobenzamides with aldehydes, followed by oxidation. | nih.gov |

| C2 | Cross-Coupling | Sonogashira coupling of 2-haloquinazolinones with terminal acetylenes. | mdpi.com |

| N3 | Alkylation/Arylation | Condensation of N-acylanthranilic acids with primary amines. | nih.govnih.gov |

| C4 | Nucleophilic Substitution | Conversion to 4-chloroquinazoline followed by reaction with amines (Buchwald-Hartwig coupling). | mdpi.com |

Research on the Introduction and Impact of Halogen (e.g., Fluorine) and Alkoxy (e.g., Methoxy) Substituents on Synthetic Routes

The introduction of halogen and alkoxy groups onto the quinazolinone benzene (B151609) ring significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, which in turn affects its biological activity. researchgate.netbrighton.ac.uk

The synthesis of halogenated quinazolinones, such as 2-(fluoromethyl)-3-aryl-4(3H)-quinazolinone derivatives, typically starts from the corresponding halogenated anthranilic acid. acs.org The presence of a fluorine atom can alter the reactivity of adjacent functional groups and provide a handle for further modifications. For example, fluorine atoms on a quinoxaline (B1680401) ring (a related heterocyclic system) have been shown to be susceptible to nucleophilic substitution by methoxy (B1213986) groups when dissolved in methanol, highlighting the impact of the substituent on the reactivity of the core. nih.gov Structure-activity relationship studies have often shown that halide substituents at the C6 position can enhance biological activity. researchgate.net

Methoxy groups are also common substituents. The synthesis of 6-methoxy-substituted quinazolinones, including 5-Fluoro-6-methoxyquinazolin-4(3H)-one, generally proceeds from 5-fluoro-4-methoxyanthranilic acid or a similar precursor. mdpi.com The presence of methoxy groups can influence reaction pathways; for instance, in the synthesis of pyrrolo[1,2-a]quinazolin-5(1H)-ones, substrates bearing a 6-methoxy group have been successfully cyclized. mdpi.com Furthermore, methoxy groups can serve as precursors to hydroxyl groups via demethylation, allowing for further functionalization. mdpi.com The electronic-donating nature of the methoxy group can also impact the regioselectivity of electrophilic substitution reactions on the benzene ring.

Computational and Theoretical Chemistry in Quinazolinone Research

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods are fundamental to understanding the intrinsic electronic properties of molecules. These investigations reveal how the arrangement of electrons influences the chemical behavior of 5-Fluoro-6-methoxyquinazolin-4(3H)-one, offering a predictive framework for its reactivity and interaction with biological targets.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. scirp.org For 5-Fluoro-6-methoxyquinazolin-4(3H)-one, DFT calculations, often using basis sets like B3LYP/6-311G(d,p), can elucidate several key electronic properties. materialsciencejournal.org

Molecular Electrostatic Potential (MESP): The MESP map is a visual representation of the charge distribution on the surface of a molecule. It is crucial for predicting how the molecule will interact with other molecules, particularly biological receptors. researchgate.net Regions of negative potential (typically colored red or yellow) indicate areas rich in electrons, which are susceptible to electrophilic attack and are likely to act as hydrogen bond acceptors. Conversely, regions of positive potential (colored blue) are electron-deficient and prone to nucleophilic attack. nih.gov For 5-Fluoro-6-methoxyquinazolin-4(3H)-one, the MESP would likely show negative potential around the carbonyl oxygen and the nitrogen atoms of the quinazolinone ring, identifying them as key sites for hydrogen bonding with receptor residues. researchgate.net

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular reactivity and stability. nih.govirjweb.com A small energy gap suggests high chemical reactivity and polarizability, indicating that the molecule can be easily excited. nih.gov Analysis of the frontier orbitals helps predict the most reactive sites within the molecule. nih.gov

Table 1: Representative DFT-Calculated Electronic Properties Note: The following data is illustrative of typical results from DFT calculations and may not represent experimentally verified values for 5-Fluoro-6-methoxyquinazolin-4(3H)-one.

| Parameter | Calculated Value (eV) | Significance |

|---|---|---|

| HOMO Energy | -6.29 | Indicates electron-donating capability. |

| LUMO Energy | -1.81 | Indicates electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | 4.48 | Reflects chemical reactivity and kinetic stability. irjweb.com |

| Electronegativity (χ) | 4.05 | Measures the power to attract electrons. |

| Chemical Hardness (η) | 2.24 | Measures resistance to change in electron distribution. |

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a molecule like 5-Fluoro-6-methoxyquinazolin-4(3H)-one, which has rotatable bonds (e.g., the methoxy (B1213986) group), identifying the most stable conformations is essential. The three-dimensional shape of a molecule dictates how it fits into the binding site of a biological target. nih.gov

Computational methods are used to explore the potential energy surface of the molecule, identifying low-energy, stable conformers. This involves systematically rotating flexible bonds and calculating the energy of each resulting structure. researchgate.net Studies on similar heterocyclic systems have shown that the preferred conformation can be influenced by subtle intramolecular interactions, such as hydrogen bonds or steric hindrance. memphis.edu Understanding the conformational preferences of the fluoro and methoxy substituents on the quinazolinone core is critical for designing effective inhibitors, as only specific conformations may be biologically active. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Studiestandfonline.comworldscientific.com

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug design, providing insights into the relationship between the chemical structure of a compound and its biological activity. For quinazolinone derivatives, 3D-QSAR approaches such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been instrumental in elucidating the structural requirements for their biological activities. nih.govrsc.org These methods help in understanding how modifications to the quinazolinone scaffold influence its interaction with therapeutic targets.

The development of robust CoMFA and CoMSIA models is a critical step in the computational study of quinazolinone derivatives. nih.gov These models are built upon a series of related compounds with known biological activities. The process involves aligning the 3D structures of the molecules and then calculating steric and electrostatic fields (in CoMFA) as well as hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields (in CoMSIA). tandfonline.com

The statistical significance and predictive power of these models are rigorously validated. Key statistical parameters include the cross-validated correlation coefficient (q²), the non-cross-validated correlation coefficient (R²), and the predicted correlation coefficient for an external test set (R²pred). tandfonline.comnih.gov A q² value greater than 0.5 is generally considered indicative of a good predictive model. For instance, in a study on quinazoline (B50416) derivatives as antimalarial agents, a CoMSIA model yielded a q² of 0.584 and an R² of 0.816, indicating a reliable and robust model. tandfonline.com Similarly, a 3D-QSAR study on quinazolinone analogues as inhibitors of activator protein-1 (AP-1) and nuclear factor kappa B (NF-κB) resulted in a CoMFA model with a q² of 0.619 and an R² of 0.972. worldscientific.com

The following table summarizes typical statistical parameters used in the validation of CoMFA and CoMSIA models for quinazolinone derivatives, based on data from various studies.

| Statistical Parameter | Description | Typical Acceptable Value |

| q² (Cross-validated R²) | A measure of the internal predictive ability of the model. | > 0.5 |

| R² (Non-cross-validated R²) | A measure of the goodness of fit of the model to the training set data. | > 0.6 |

| R²pred (Predicted R² for test set) | A measure of the model's ability to predict the activity of an external set of compounds. | > 0.6 |

| Standard Error of Estimate (SEE) | A measure of the scatter of the data points around the regression line. | Lower values are better. |

| F-statistic | A measure of the overall statistical significance of the model. | Higher values are better. |

These validation metrics ensure that the generated 3D-QSAR models are not a result of chance correlation and can be reliably used for predicting the activity of new, unsynthesized compounds. tandfonline.comnih.gov

Once validated, CoMFA and CoMSIA models serve as powerful tools for predictive modeling of structure-function relationships. The primary output of these analyses are 3D contour maps that visualize the regions around the aligned molecules where specific physicochemical properties are predicted to influence biological activity. frontiersin.org

For example, steric contour maps indicate regions where bulky substituents may enhance or diminish activity. Electrostatic maps highlight areas where positive or negative charges are favorable. Similarly, hydrophobic and hydrogen bond donor/acceptor maps provide insights into the importance of these interactions for potent biological activity. tandfonline.com

By interpreting these contour maps, medicinal chemists can rationally design new quinazolinone derivatives with improved potency. For instance, if a contour map shows a sterically favored region at a particular position on the quinazolinone ring, a bulkier group can be introduced at that position to potentially increase the compound's efficacy. This predictive capability guides the synthesis of novel compounds, thereby saving time and resources in the drug discovery process. rsc.orgfrontiersin.org

In Silico Prediction Methodologies for Pharmacokinetic and Drug-Like Properties (Methodological Focus)tandfonline.comeco-vector.com

In addition to predicting biological activity, computational methods are extensively used to predict the pharmacokinetic (Absorption, Distribution, Metabolism, and Excretion - ADME) and drug-like properties of quinazolinone derivatives. nih.gov These in silico predictions are crucial in the early stages of drug discovery to identify candidates with favorable profiles for oral bioavailability and to flag potential liabilities. scirp.org

A variety of computational tools and web-based platforms are employed for these predictions. Commonly used methodologies include those based on Lipinski's Rule of Five and other drug-likeness rules. frontiersin.org Software such as SwissADME, admetSAR, and Molinspiration are frequently utilized to calculate a range of molecular descriptors. nih.govlew.ronih.gov

Key pharmacokinetic and drug-like properties predicted in silico include:

Molecular Weight (MW): Generally, compounds with MW ≤ 500 are preferred for better absorption. lew.ro

Lipophilicity (LogP): A measure of a compound's hydrophobicity, which influences absorption and distribution. A LogP value ≤ 5 is generally considered favorable. scirp.org

Hydrogen Bond Donors (HBD) and Acceptors (HBA): The number of HBDs (≤ 5) and HBAs (≤ 10) affects a molecule's solubility and permeability. frontiersin.org

Topological Polar Surface Area (TPSA): This descriptor is related to a molecule's ability to permeate cell membranes.

Blood-Brain Barrier (BBB) Penetration: Predictions indicate whether a compound is likely to cross the BBB, which is important for drugs targeting the central nervous system. nih.gov

Human Intestinal Absorption (HIA): This parameter predicts the extent to which a compound will be absorbed from the gut. lew.ro

Carcinogenicity and Toxicity: In silico models can predict the potential for a compound to be carcinogenic or exhibit other toxicities. nih.govlew.ro

The following table showcases a hypothetical in silico ADME profile for a quinazolinone derivative, illustrating the types of data generated by these computational methodologies.

| Property | Predicted Value | Favorable Range |

| Molecular Weight | 315.28 | < 500 |

| LogP | 2.8 | < 5 |

| Hydrogen Bond Donors | 1 | ≤ 5 |

| Hydrogen Bond Acceptors | 4 | ≤ 10 |

| TPSA (Ų) | 65.4 | < 140 |

| BBB Penetration | Yes | - |

| Human Intestinal Absorption | High | - |

| Carcinogenicity | Non-carcinogen | - |

These computational predictions provide a valuable initial assessment of a compound's drug-like properties, helping to prioritize which molecules should be synthesized and subjected to further experimental testing. eco-vector.com

An article focusing solely on the biological and pharmacological research paradigms for the chemical compound “5-Fluoro-6-methoxyquinazolin-4(3H)-one” cannot be generated at this time. Extensive searches for specific research data on this particular compound within the requested frameworks have not yielded sufficient information.

The available scientific literature provides a wealth of information on the broader class of quinazolinone derivatives, highlighting their potential as anticancer agents and their mechanisms of action, such as the inhibition of the Epidermal Growth Factor Receptor (EGFR). However, specific experimental data and detailed research findings pertaining exclusively to 5-Fluoro-6-methoxyquinazolin-4(3H)-one in the context of the outlined topics are not present in the public domain.

The requested article structure, which includes in-depth analysis of enzyme inhibition mechanisms, receptor binding kinetics, protein kinase inhibition methodologies, and various cell-based assays, necessitates specific data points such as IC50 values, kinetic constants, and detailed outcomes of cellular studies for "5-Fluoro-6-methoxyquinazolin-4(3H)-one". Without such specific data, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres strictly to the user's instructions to focus solely on this compound.

Further research on "5-Fluoro-6-methoxyquinazolin-4(3H)-one" would be required to populate the detailed sections and subsections as outlined in the prompt.

Biological and Pharmacological Research Paradigms for Quinazolinone Derivatives Methodological Focus

Cell-Based Assays for Mechanistic Elucidation

Angiogenesis Research Models and Their Application

While various quinazoline (B50416) derivatives have been investigated for their anti-angiogenic properties, often utilizing models like the chick chorioallantoic membrane (CAM) assay or human umbilical vein endothelial cell (HUVEC) proliferation and migration assays, no specific studies applying these models to 5-Fluoro-6-methoxyquinazolin-4(3H)-one were identified. The general approach for this class of compounds involves assessing their ability to inhibit the formation of new blood vessels, a critical process in tumor growth and metastasis.

In Vitro and In Vivo Preclinical Model Development and Evaluation Methodologies

Standard preclinical evaluation for quinazolinone derivatives typically involves a battery of in vitro and in vivo models to determine their therapeutic potential. nih.gov

Development and Application of Cancer Cell Line Models (e.g., HT-1080, HL-60, K-562)

The cytotoxic and antiproliferative effects of quinazolinone compounds are frequently evaluated against a panel of human cancer cell lines. Methodologies such as the MTT or SRB assays are used to determine the concentration at which the compound inhibits cell growth by 50% (IC50). While cell lines like HT-1080 (fibrosarcoma), HL-60 (promyelocytic leukemia), and K-562 (chronic myelogenous leukemia) are commonly employed for screening novel chemical entities, there is no published data detailing the activity of 5-Fluoro-6-methoxyquinazolin-4(3H)-one against these specific cell lines.

Establishment of Inflammatory Animal Models (e.g., Carrageenan-Induced Paw Edema)

The carrageenan-induced paw edema model in rodents is a standard and widely used acute inflammatory model for screening potential anti-inflammatory agents. The model involves injecting carrageenan into the paw of a rat or mouse and measuring the subsequent swelling over time to assess the efficacy of a test compound. Although numerous quinazolinone derivatives have demonstrated significant anti-inflammatory activity in this model, no research has been published specifically evaluating 5-Fluoro-6-methoxyquinazolin-4(3H)-one using this methodology.

Antimicrobial Susceptibility Testing Methodologies (e.g., Minimum Inhibitory Concentration (MIC) methods)

To assess the antimicrobial potential of quinazolinone derivatives, researchers typically employ broth microdilution or agar (B569324) dilution methods to determine the Minimum Inhibitory Concentration (MIC). This value represents the lowest concentration of a compound that prevents visible growth of a microorganism. Despite the known antibacterial and antifungal properties of the broader quinazolinone class, specific MIC data for 5-Fluoro-6-methoxyquinazolin-4(3H)-one against common bacterial or fungal strains is not available in the scientific literature.

Structure-Activity Relationship (SAR) Methodologies and Principles

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of quinazolinone derivatives influences their biological activity. These studies guide the optimization of lead compounds to enhance potency and reduce toxicity. nih.gov

Role of Halogenation (e.g., Fluorine) and Alkoxy Groups (e.g., Methoxy) in Modulating Molecular Interactions and Biological Activity

The quinazolinone scaffold is a "privileged structure" in medicinal chemistry, known for a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govresearchgate.netnih.gov The biological efficacy of this core structure can be significantly modified by the introduction of various functional groups. The presence of a fluorine atom at the 5-position and a methoxy (B1213986) group at the 6-position of the quinazolin-4(3H)-one core are deliberate modifications intended to enhance its pharmacological profile.

Halogenation (Fluorine): The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to improve pharmacokinetic and physicochemical properties. nih.gov Fluorine's high electronegativity and small size allow it to form strong bonds with carbon and participate in electrostatic and hydrogen-bond interactions without causing significant steric hindrance. benthamscience.comresearchgate.net

In the context of quinazolinone derivatives, halogenation has been shown to be crucial for activity. Structure-activity relationship (SAR) studies reveal that the presence of a halogen atom, particularly at positions 6 and 8, can significantly improve antimicrobial and cytotoxic activities. nih.gov For example, the substitution of fluorine can enhance metabolic stability, increase binding affinity to target proteins, and improve membrane permeation. nih.gov The introduction of a fluorine atom can lead to a moderate to significant improvement in potency in various enzyme and cellular assays. acs.org Research on halogenated quinazolin-4(3H)-one derivatives has highlighted their potential as potent inhibitors of breast cancer cell lines, such as MCF-7. nih.govscispace.com The strategic placement of fluorine can influence the molecule's interaction with target enzymes, such as tyrosine kinases, which are often implicated in cancer progression. mdpi.com

Alkoxy Groups (Methoxy): The methoxy group is another key functional group frequently incorporated into pharmaceuticals to modulate their properties. researchgate.net As an electron-donating group, it can influence the electronic environment of the aromatic ring system, which can be critical for binding to biological targets. Methoxy groups can also enhance the solubility and bioavailability of a compound.

In quinazolinone derivatives, methoxy groups have been associated with good antimicrobial and anticancer activity. nih.govnih.gov For instance, certain compounds with methoxy substitutions have demonstrated significant antibacterial profiles. nih.gov In the design of anticancer agents targeting the Epidermal Growth Factor Receptor (EGFR), the presence of electron-donating groups like methoxy at the 6 and 7-positions has been shown to improve the binding activity of the quinazoline core within the target's binding pocket. mdpi.com The methoxy group can participate in forming hydrogen bonds and strengthen hydrophobic interactions, leading to a more stable ligand-protein complex. researchgate.net

The synergistic effect of having both a fluoro group at position 5 and a methoxy group at position 6 in 5-Fluoro-6-methoxyquinazolin-4(3H)-one is intended to combine the benefits of enhanced binding affinity, metabolic stability, and favorable electronic properties to create a more potent and effective biologically active molecule.

Rational Design Principles for Biologically Optimized Derivatives

The development of potent quinazolinone derivatives is increasingly guided by rational design principles, which involve a deep understanding of the target's structure and the molecule's structure-activity relationships (SAR). researchgate.net This approach aims to optimize the therapeutic properties of a lead compound by making targeted chemical modifications.

Target-Specific Design: A primary principle is the design of molecules that can selectively interact with a specific biological target. Quinazolinones are known to target various enzymes and receptors, including EGFR, tubulin, and DNA repair enzymes. nih.govnih.gov For instance, in designing EGFR inhibitors, the quinazoline core acts as a scaffold that mimics the adenine (B156593) portion of ATP, competing for the binding site in the kinase domain. Substituents on this core are then optimized to enhance this interaction. The aniline (B41778) moiety at the 4-position is often critical, with substitutions like 3-chloro-4-fluoro-aniline showing strong activity. mdpi.com

Structure-Activity Relationship (SAR) Studies: SAR studies are fundamental to rational design. By synthesizing a series of related compounds and evaluating their biological activity, researchers can deduce which functional groups at which positions are critical for efficacy. For quinazolinones, SAR has revealed several key insights:

Positions 2 and 3: Substituents at these positions significantly influence the type and potency of biological activity. nih.gov

Position 6 and 7: Electron-donating groups, such as methoxy, at these positions often enhance anticancer activity by improving binding to kinase targets. mdpi.com

Halogenation: Halogens at various positions, particularly on the main aromatic ring or on pendant phenyl groups, are frequently associated with increased potency. nih.govnih.gov

The table below illustrates how different substitutions on the quinazolinone scaffold can impact biological activity against specific cancer cell lines, based on findings from various studies.

| Compound Series | R1 (Position 6) | R2 (Position 7) | R3 (Other) | Target/Cell Line | IC50 (µM) |

| A | -Br | H | 3-(4-morpholinophenyl) | Analgesic Activity | High |

| B | -Br | H | 3-(4-morpholinophenyl) | Anti-inflammatory | High |

| C | -F | H | 2-(arylthio) | Antifungal | 8.3-64.2 |

| D | H | H | 2-aryl, 3-methyl | EGFR-TK | Variable |

| E | -OCH3 | -OCH3 | 4-(3-chloro-4-fluoroanilino) | EGFR-TK | Low |

This table is illustrative, compiled from general findings on quinazolinone derivatives. nih.govmdpi.comnih.govresearchgate.netcbijournal.com IC50 values are represented qualitatively (Low/High/Variable) to indicate relative potency.

Computational and In Silico Methods: Modern drug design heavily relies on computational tools. Molecular docking studies are used to predict how a designed molecule might bind to the active site of a target protein. nih.gov These simulations can help prioritize which derivatives to synthesize, saving time and resources. For example, docking studies can elucidate the specific amino acid residues that a functional group, like the 6-methoxy group, interacts with, confirming its importance for binding affinity. researchgate.net

By applying these rational design principles, medicinal chemists can systematically modify the quinazolinone scaffold. The specific structure of 5-Fluoro-6-methoxyquinazolin-4(3H)-one is a product of this design philosophy, where the fluorine and methoxy groups are strategically placed to maximize the potential for potent and selective biological activity.

Advanced Analytical and Spectroscopic Characterization in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation and Conformation

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. Through the analysis of nuclear spin interactions in a magnetic field, it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR are the primary techniques for initial structural assignment. By analyzing chemical shifts, signal integrations, and coupling constants, the carbon-hydrogen framework of 5-Fluoro-6-methoxyquinazolin-4(3H)-one can be pieced together.

In the ¹H NMR spectrum, distinct signals are expected for the aromatic protons, the methoxy (B1213986) group protons, and the amide proton (N-H). The aromatic region would display two signals corresponding to the protons at the C7 and C8 positions. The proton at C7 would likely appear as a doublet due to coupling with the fluorine atom at C5, while the C8 proton would appear as a doublet due to coupling with the C7 proton. The proton on the pyrimidine (B1678525) ring (C2) would typically appear as a singlet. The methoxy group protons would present as a sharp singlet, and the amide proton would appear as a broad singlet, the chemical shift of which can be solvent-dependent.

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. Key signals would include the carbonyl carbon (C4) at a downfield chemical shift, carbons attached to electronegative atoms (C5-F, C6-O, C8a-N, and C2-N), and the methoxy carbon. The presence of the fluorine atom induces characteristic carbon-fluorine couplings (¹J_CF, ²J_CF, etc.), which are invaluable for confirming the position of the fluorine substituent. For instance, the signal for C5 would exhibit a large one-bond coupling constant (¹J_CF), while adjacent carbons like C4a and C6 would show smaller two- and three-bond couplings.

Predicted ¹H NMR Spectral Data for 5-Fluoro-6-methoxyquinazolin-4(3H)-one (in DMSO-d₆) This data is predictive and based on known values for similar structures.

| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 | ~8.1 | Singlet (s) | - |

| H-7 | ~7.4 | Doublet (d) | J_HH ≈ 9.0 |

| H-8 | ~7.2 | Doublet of doublets (dd) | J_HH ≈ 9.0, J_HF ≈ 4.5 |

| NH | ~12.5 | Broad Singlet (br s) | - |

Predicted ¹³C NMR Spectral Data for 5-Fluoro-6-methoxyquinazolin-4(3H)-one (in DMSO-d₆) This data is predictive and based on known values for similar structures.

| Carbon Position | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (J, Hz) |

|---|---|---|---|

| C-2 | ~145 | s | - |

| C-4 | ~160 | d | ⁴J_CF ≈ 3 |

| C-4a | ~115 | d | ²J_CF ≈ 20 |

| C-5 | ~158 | d | ¹J_CF ≈ 250 |

| C-6 | ~148 | d | ²J_CF ≈ 15 |

| C-7 | ~110 | s | - |

| C-8 | ~118 | d | ³J_CF ≈ 5 |

| C-8a | ~140 | s | - |

While 1D NMR provides foundational data, two-dimensional (2D) NMR experiments are crucial for confirming complex connectivities.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin coupling networks. For 5-Fluoro-6-methoxyquinazolin-4(3H)-one, a COSY spectrum would show a cross-peak between the signals for H-7 and H-8, confirming their adjacent positions on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). This allows for the unambiguous assignment of carbon signals for all protonated carbons, such as C2, C7, C8, and the methoxy carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique maps long-range (typically 2-3 bond) ¹H-¹³C correlations. It is instrumental in piecing together the molecular skeleton. Key HMBC correlations for this molecule would include:

The methoxy protons (~3.9 ppm) to the C-6 carbon (~148 ppm), confirming the position of the methoxy group.

The H-2 proton (~8.1 ppm) to the C-4 and C-8a carbons, confirming the pyrimidinone ring structure.

The H-8 proton (~7.2 ppm) to C-4a and C-6, further solidifying the aromatic ring assignments.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry provides a highly accurate mass measurement, which can be used to determine the elemental formula of a molecule. For 5-Fluoro-6-methoxyquinazolin-4(3H)-one (C₉H₇FN₂O₂), the expected exact mass for the protonated molecule [M+H]⁺ would be calculated and compared to the experimental value, typically with an error of less than 5 ppm. This confirmation is a cornerstone of compound identification.

HRMS Data for 5-Fluoro-6-methoxyquinazolin-4(3H)-one

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₇FN₂O₂ |

| Molecular Weight (Monoisotopic) | 194.0492 g/mol |

Tandem Mass Spectrometry (MS/MS) involves the isolation of a specific ion (such as the molecular ion) and its subsequent fragmentation to produce a series of daughter ions. The resulting fragmentation pattern serves as a molecular fingerprint and provides valuable structural information. For 5-Fluoro-6-methoxyquinazolin-4(3H)-one, characteristic fragmentation pathways would likely involve the loss of small, stable molecules. A plausible fragmentation pattern could include the initial loss of a methyl radical (•CH₃) from the methoxy group, followed by the loss of carbon monoxide (CO) from the carbonyl group, which is a common fragmentation route for quinazolinones.

Infrared (FTIR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Transitions

FTIR and UV-Vis spectroscopy provide complementary information regarding the functional groups and electronic structure of the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. Each functional group has a characteristic absorption frequency range. The FTIR spectrum of 5-Fluoro-6-methoxyquinazolin-4(3H)-one would be expected to show distinct absorption bands confirming the presence of key functional groups.

Predicted FTIR Absorption Bands for 5-Fluoro-6-methoxyquinazolin-4(3H)-one

| Functional Group | Bond | Predicted Absorption Range (cm⁻¹) |

|---|---|---|

| Amide | N-H stretch | 3200-3100 |

| Aromatic C-H | C-H stretch | 3100-3000 |

| Amide Carbonyl | C=O stretch | 1690-1650 |

| Aromatic Ring | C=C stretch | 1600-1450 |

| Ether | C-O stretch | 1250-1200 |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The quinazolinone core is a conjugated system and acts as a chromophore, which is expected to absorb UV light. The spectrum would likely display strong absorptions corresponding to π → π* transitions within the aromatic and heterocyclic ring systems. The precise wavelength of maximum absorbance (λ_max) is influenced by the electronic effects of the substituents (fluoro and methoxy groups).

Thermogravimetric Analysis (TGA) for Thermal Stability Studies of Compound Complexes

Thermogravimetric Analysis (TGA) is a powerful thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This method is instrumental in determining the thermal stability and decomposition profile of materials. In the context of 5-Fluoro-6-methoxyquinazolin-4(3H)-one, TGA would be employed to study the stability of its metal complexes. The analysis involves heating a small amount of the complex at a constant rate and monitoring the mass loss. The resulting TGA curve provides valuable information about the decomposition stages, the temperature ranges of stability, and the nature of the residual product.

X-ray Crystallography for Solid-State Structure Determination and Conformational Studies

While a crystal structure for 5-Fluoro-6-methoxyquinazolin-4(3H)-one itself is not publicly available, analysis of closely related methoxy-substituted quinazolinone derivatives provides significant insights into the expected solid-state structure. For instance, the crystal structure of 4-methoxyquinazoline (B92065) reveals a nearly planar molecule. nih.govnih.gov In this analog, the methoxy group's carbon atom deviates only slightly from the mean plane of the quinazoline (B50416) ring system. nih.govnih.gov The crystal packing of 4-methoxyquinazoline is characterized by π-π stacking interactions, leading to a herringbone arrangement. nih.govnih.gov

Another relevant example is the crystal structure of 3-(4-methoxyphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one, which crystallizes in the monoclinic space group P21/c. mdpi.com In this molecule, the dihydroquinazoline (B8668462) ring system is essentially planar. mdpi.com A notable feature is the twisted conformation around the C-N bond connecting the dihydroquinazoline core to the methoxyphenyl ring. mdpi.com The crystal structure is stabilized by intermolecular N-H···S hydrogen bonds, which form a zig-zag chain. mdpi.com

Based on these related structures, it can be inferred that 5-Fluoro-6-methoxyquinazolin-4(3H)-one is likely to have a planar quinazolinone core. The presence of the fluoro and methoxy substituents on the benzene (B151609) ring will influence the electronic distribution and may affect the intermolecular interactions in the crystal lattice. It is anticipated that hydrogen bonding and potentially π-π stacking interactions will play a significant role in the crystal packing of this compound. The precise conformational details and packing arrangement, however, can only be definitively determined through a dedicated single-crystal X-ray diffraction study.

Table 1: Crystallographic Data for an Analogous Methoxy-Substituted Quinazolinone Derivative

| Parameter | 4-methoxyquinazoline nih.gov |

| Formula | C₉H₈N₂O |

| Molecular Weight | 160.17 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 6.9590 (6) |

| b (Å) | 4.0517 (3) |

| c (Å) | 13.5858 (12) |

| β (°) | 91.754 (8) |

| Volume (ų) | 382.88 (6) |

| Z | 2 |

| Temperature (K) | 150 |

Future Research Directions and Translational Perspectives Excluding Clinical Application

Exploration of Novel Therapeutic Targets and Uncharted Biological Pathways

The future investigation of 5-Fluoro-6-methoxyquinazolin-4(3H)-one should prioritize the identification of its molecular targets and its impact on biological pathways. The broader class of quinazolinone derivatives has demonstrated a wide range of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial effects. This suggests that 5-Fluoro-6-methoxyquinazolin-4(3H)-one could interact with a variety of protein targets.

High-throughput screening (HTS) against diverse panels of kinases, proteases, and other enzymes implicated in disease could reveal novel therapeutic targets. Furthermore, phenotypic screening in various cell-based models of disease, followed by target deconvolution studies, could uncover unexpected biological activities and mechanisms of action. Techniques such as chemical proteomics and thermal shift assays will be instrumental in identifying direct binding partners of the compound within the cellular proteome.

Development of More Sustainable and Economically Viable Synthetic Routes

While specific synthetic routes for 5-Fluoro-6-methoxyquinazolin-4(3H)-one are not extensively documented in publicly accessible literature, the general synthesis of quinazolinones often involves multi-step processes that may utilize harsh reagents and generate significant waste. Future research should focus on developing green and economically viable synthetic strategies. This could involve the exploration of one-pot reactions, the use of environmentally benign solvents, and the development of catalytic methods to improve atom economy and reduce byproducts. Microwave-assisted organic synthesis (MAOS) and flow chemistry are promising technologies that could be applied to streamline the production of this compound, making it more accessible for extensive biological evaluation.

Table 1: Potential Green Chemistry Approaches for Quinazolinone Synthesis

| Approach | Description | Potential Benefits |

| One-Pot Synthesis | Combining multiple reaction steps into a single procedure without isolating intermediates. | Reduced solvent usage, time, and waste. |

| Catalytic Methods | Utilizing catalysts to facilitate reactions with higher efficiency and selectivity. | Lower energy consumption, improved yields, and reduced byproducts. |

| Green Solvents | Employing environmentally friendly solvents such as water, ionic liquids, or supercritical fluids. | Reduced toxicity and environmental impact. |

| Microwave-Assisted Synthesis | Using microwave irradiation to accelerate reaction rates. | Shorter reaction times and often improved yields. |

| Flow Chemistry | Performing reactions in a continuous flow system rather than in batches. | Enhanced safety, scalability, and process control. |

Integration of Artificial Intelligence (AI) and Machine Learning (ML) in Compound Design and Optimization

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery. For 5-Fluoro-6-methoxyquinazolin-4(3H)-one, these computational tools can be leveraged in several ways. Predictive models can be built to forecast the compound's ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, helping to prioritize its development.

Furthermore, generative AI models can be used to design novel analogs of 5-Fluoro-6-methoxyquinazolin-4(3H)-one with improved potency, selectivity, and pharmacokinetic profiles. By analyzing structure-activity relationships (SAR) from existing quinazolinone datasets, ML algorithms can guide the rational design of next-generation compounds, accelerating the optimization process and reducing the reliance on costly and time-consuming empirical screening.

Designing Multi-Target Directed Ligands for Complex Biological Systems

Many diseases, such as cancer and neurodegenerative disorders, are multifactorial in nature, involving the dysregulation of multiple biological pathways. The development of multi-target directed ligands (MTDLs), single molecules designed to interact with multiple targets, is a promising therapeutic strategy. The quinazolinone scaffold is a versatile platform for the design of such agents. Future research could focus on modifying the 5-Fluoro-6-methoxyquinazolin-4(3H)-one core to incorporate pharmacophoric features that allow for simultaneous modulation of several key disease-related targets. This approach could lead to the development of more effective and less resistance-prone therapeutic agents.

Advanced Delivery Systems and Formulation Research Methodologies

The therapeutic efficacy of a compound is not solely dependent on its intrinsic activity but also on its ability to reach the target site in the body at an effective concentration. Research into advanced drug delivery systems for 5-Fluoro-6-methoxyquinazolin-4(3H)-one is crucial for its translational potential. This includes the development of formulations to enhance its solubility, stability, and bioavailability.

Exploring nanoformulations, such as liposomes, polymeric nanoparticles, and solid lipid nanoparticles, could improve the compound's pharmacokinetic profile and enable targeted delivery to specific tissues or cells. The development of controlled-release formulations could also help in maintaining therapeutic drug levels over an extended period, potentially improving patient compliance and therapeutic outcomes.

Q & A

Q. What are the standard synthetic routes for 5-Fluoro-6-methoxyquinazolin-4(3H)-one, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via cyclocondensation of substituted benzamides with aldehydes or ketones. For example, 6-methoxyquinazolin-4(3H)-one derivatives are synthesized by reacting 2-amino-5-methoxybenzamide with benzaldehyde in acetic acid/MeOH under reflux, yielding ~86% purity after recrystallization . For fluorinated analogs, nitration or halogenation steps (e.g., using fuming HNO₃/H₂SO₄ for nitro derivatives) can introduce fluorine substituents at specific positions . Optimization involves adjusting stoichiometry, solvent polarity (e.g., DMSO for solubility), and reaction time (1–3 hours).

Q. How is 5-Fluoro-6-methoxyquinazolin-4(3H)-one characterized using spectroscopic techniques?

- Methodological Answer :

- ¹H/¹³C NMR : Key peaks include methoxy (δ ~3.9 ppm, singlet) and aromatic protons (δ 7.4–8.2 ppm). Fluorine substitution deshields adjacent protons, causing splitting patterns (e.g., doublets of doublets) .

- IR : Strong carbonyl stretches (C=O) at ~1679 cm⁻¹ and C-F stretches at ~1100–1200 cm⁻¹ .

- HRMS : Use ESI-HRMS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 331.1242 for C₂₁H₁₅FN₂O) .

Q. What crystallographic methods are suitable for resolving the structure of quinazolinone derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL for refinement) is ideal. For example, 7-fluoro-6-nitroquinazolin-4(3H)-one was resolved using SHELX, with H atoms constrained to ride on parent atoms (Uiso = 1.2×Ueq) . Recrystallization from acetic acid improves crystal quality .

Advanced Research Questions

Q. How do substituent positions (fluoro/methoxy) influence the biological activity of quinazolinone derivatives?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Fluorine at position 5 enhances metabolic stability and lipophilicity, while methoxy at position 6 modulates electron density in the aromatic ring, affecting binding to targets like kinases or receptors .

- Experimental Design : Compare IC₅₀ values of analogs (e.g., 5-chloro-6-(4-fluorophenyl)-8-hydroxy-3H-quinazolin-4-one) in enzyme inhibition assays . Use molecular docking (e.g., AutoDock Vina) to predict interactions with active sites .

Q. How can HPLC methods be validated for quantifying 5-Fluoro-6-methoxyquinazolin-4(3H)-one in complex matrices?

- Methodological Answer :

- Column : C18 reverse-phase (e.g., 5 µm, 250 × 4.6 mm).

- Mobile Phase : Gradient of acetonitrile/0.1% TFA in water (70:30 to 90:10 over 20 minutes).

- Validation Parameters :

- Linearity (R² > 0.999) across 0.1–100 µg/mL.

- Recovery (>95%) via spiked samples .

Q. What strategies resolve contradictions in reported NMR data for fluorinated quinazolinones?

- Methodological Answer :

- Deuterated Solvents : Use DMSO-d₆ or CDCl₃ to eliminate solvent shifts.

- High-Field Instruments : 400–600 MHz NMR reduces signal overlap.

- 2D NMR (COSY, HSQC) : Assign ambiguous peaks (e.g., distinguishing C-F coupling in aromatic regions) .

Q. How can computational chemistry predict the pKa and solubility of 5-Fluoro-6-methoxyquinazolin-4(3H)-one?

- Methodological Answer :

- Software : Use MarvinSketch or ACD/Labs to calculate pKa (predicted ~8.2 for the quinazolinone ring).

- Solubility : Apply Hansen solubility parameters (HSPiP) with logP ~2.5 (indicating moderate lipophilicity) . Validate experimentally via potentiometric titration in isopropyl alcohol/TBAH .

Key Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.